(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate
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Overview
Description
(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate is an organic compound characterized by the presence of a cyanophenyl group attached to an acrylic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate typically involves the reaction of 4-cyanophenol with acrylic acid derivatives under specific conditions. One common method is the esterification reaction, where 4-cyanophenol reacts with (E)-3-(4-Cyanophenoxy)acrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Cyanophenyl)acrylic acid: Similar structure but lacks the ester group.
4-Cyanophenyl acrylate: Similar ester functionality but different substitution pattern.
Uniqueness
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
IUPAC Name |
(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c18-11-13-1-5-15(6-2-13)21-10-9-17(20)22-16-7-3-14(12-19)4-8-16/h1-10H/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWAOHKBPATVME-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC=CC(=O)OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)O/C=C/C(=O)OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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